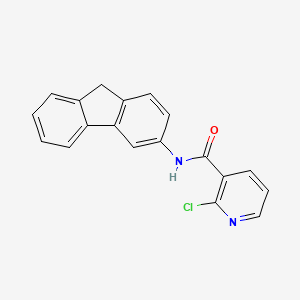

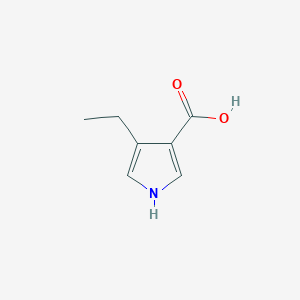

![molecular formula C22H27N5O B2571826 1-[3-(4-Morpholinyl)propylamino]-3-propan-2-yl-4-pyrido[1,2-a]benzimidazolecarbonitrile CAS No. 611197-86-5](/img/structure/B2571826.png)

1-[3-(4-Morpholinyl)propylamino]-3-propan-2-yl-4-pyrido[1,2-a]benzimidazolecarbonitrile

Overview

Description

This compound, also known as “1-[3-(4-Morpholinyl)propylamino]-3-propan-2-yl-4-pyrido[1,2-a]benzimidazolecarbonitrile”, is a chemical of interest in the field of organic synthesis . It has a molecular formula of C22H27N5O and a molecular weight of 377.492.

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a morpholinyl group, a propylamino group, and a pyrido[1,2-a]benzimidazolecarbonitrile moiety. Detailed structural analysis would require advanced techniques such as NMR spectroscopy, X-ray crystallography, or computational modeling.Scientific Research Applications

Antimicrobial Activity

Compounds within the pyrido[1,2-a]benzimidazole class, including derivatives with morpholinyl groups, have shown promising antimicrobial properties. A study by Badawey and Gohar (1992) explored the synthesis of substituted 1-oxo-1H,5H-pyrido[1,2-a] benzimidazole-4-carbonitriles, demonstrating in vitro antimicrobial activity and discussing the structure-activity relationship of these compounds (Badawey & Gohar, 1992).

Synthesis and Biological Investigations

In a 1988 study, Rida et al. synthesized various substituted pyrido[1,2‐a]benzimidazoles, including derivatives involving morpholino groups. This research highlighted the synthesis process and evaluated the antibacterial, antileukemic, antimicrobial, herbicidal, and antifungal potencies of these compounds, although they were found to be mostly inactive (Rida et al., 1988).

Novel Multicomponent Synthesis

Yan et al. (2009) reported a novel one-pot, four-component reaction to efficiently produce polysubstituted pyrido[1,2-a]benzimidazole derivatives. This synthesis involved a combination of pyridine or 3-picoline, chloroacetonitrile, malononitrile, and aromatic aldehyde, offering a new pathway for creating these compounds (Yan et al., 2009).

Optical Properties

A study by Yang et al. (2011) focused on synthesizing novel 1,3,4-oxadiazole derivatives containing the pyrido[1,2-a]benzimidazole moiety. The research investigated the UV–vis absorption and fluorescence spectral characteristics of these compounds, revealing their potential in optical applications (Yang et al., 2011).

Antiproliferative Activity

Nowicka et al. (2015) synthesized a new class of Mannich bases and pyrimido[1,2-a]benzimidazole derivatives, some of which included morpholine derivatives. These compounds were screened for antiproliferative activity against various human cancer cell lines, with some showing significant activity (Nowicka et al., 2015).

Dye Synthesis for Synthetic-Polymer Fibres

Peters and Bide (1985) explored the condensation of 4-halogeno-1,8-naphthalic anhydride with cyclic secondary amines, including morpholino derivatives. This study focused on the synthesis of dyes for synthetic-polymer fibers, highlighting the coloration and fastness properties of these derivatives (Peters & Bide, 1985).

Safety and Hazards

The safety data sheet for a related compound, 3-(4-Morpholinyl)propylamine, indicates that it causes severe skin burns and eye damage, and is harmful if swallowed or in contact with skin . It’s reasonable to assume that “1-[3-(4-Morpholinyl)propylamino]-3-propan-2-yl-4-pyrido[1,2-a]benzimidazolecarbonitrile” may have similar hazards, but specific safety data would be needed for confirmation.

Properties

IUPAC Name |

1-(3-morpholin-4-ylpropylamino)-3-propan-2-ylpyrido[1,2-a]benzimidazole-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N5O/c1-16(2)17-14-21(24-8-5-9-26-10-12-28-13-11-26)27-20-7-4-3-6-19(20)25-22(27)18(17)15-23/h3-4,6-7,14,16,24H,5,8-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXCNPUIUUCJKHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C2=NC3=CC=CC=C3N2C(=C1)NCCCN4CCOCC4)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Acetyl-2-(3,4,5-triethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2571744.png)

![4-[(2-Benzoyl-4-bromophenyl)carbamoyl]benzoic acid](/img/structure/B2571746.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2,5-dimethyl-N-((tetrahydrofuran-2-yl)methyl)furan-3-carboxamide](/img/structure/B2571747.png)

![2-[1-[[(E)-2-Phenylethenyl]sulfonylamino]cyclobutyl]acetamide](/img/structure/B2571750.png)

![N-(cyanomethyl)-5-[4-(difluoromethoxy)phenyl]thiophene-2-carboxamide](/img/structure/B2571751.png)

![7-benzyl-1,3-dimethyl-2,4-dioxo-N-phenethyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2571754.png)

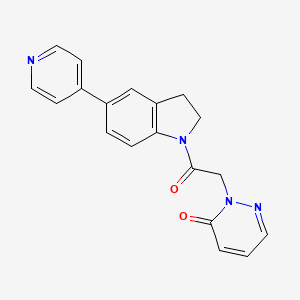

![1,3-dimethyl-6-{4-[(pyridin-4-ylthio)acetyl]piperazin-1-yl}pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)